

Thermochemical properties of symmetrical tetrachlorodifluoroethane

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Compound of Interest

Compound Name: 1,1,2,2-Tetrachloro-1,2-difluoroethane

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An In-depth Technical Guide to the Thermochemical Properties of Symmetrical Tetrachlorodifluoroethane (CFC-112)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of symmetrical tetrachlorodifluoroethane, commonly known as CFC-112 ($\text{FCl}_2\text{C}-\text{CClF}_2$). The document consolidates available experimental data for critical properties, phase transitions, and condensed-phase thermochemistry. Detailed experimental protocols for key analytical techniques used in determining these properties are also presented. Notably, there is a scarcity of publicly available experimental or theoretical data for the gas-phase thermochemical properties of this compound. This guide highlights these data gaps and suggests potential avenues for their determination.

Introduction

Symmetrical tetrachlorodifluoroethane (**1,1,2,2-tetrachloro-1,2-difluoroethane**) is a chlorofluorocarbon (CFC) with the chemical formula $\text{C}_2\text{Cl}_4\text{F}_2$.^[1] As with other CFCs, its production and use have been largely phased out due to its ozone-depleting potential. However, understanding its thermochemical properties remains crucial for environmental modeling, the development of potential replacements, and for researchers in various fields who

may encounter this compound. This guide aims to provide a detailed summary of its thermochemical data and the experimental methods used for their determination.

Physical and Critical Properties

A summary of the key physical and critical properties of symmetrical tetrachlorodifluoroethane is presented in Table 1. These properties are fundamental for understanding the phase behavior of the substance.

Table 1: Physical and Critical Properties of Symmetrical Tetrachlorodifluoroethane

Property	Value	Unit	Reference(s)
Molecular Formula	C ₂ Cl ₄ F ₂	-	[1]
Molar Mass	203.82	g·mol ⁻¹	[1]
Melting Point	23.8	°C	[1]
Boiling Point	92.8	°C	[1]
Critical Temperature	278	°C	[1]
Critical Pressure	4.83	MPa	[1]
Critical Density	0.754	g·cm ⁻³	[1]
Density (liquid)	1.634	g·mL ⁻¹	[1]

Condensed Phase Thermochemical Properties

The thermochemical properties of the condensed phases (solid and liquid) of symmetrical tetrachlorodifluoroethane have been experimentally determined and are summarized in Table 2. These data are essential for calculations involving heat transfer and phase changes.

Table 2: Condensed Phase Thermochemical Properties of Symmetrical Tetrachlorodifluoroethane

Property	Value	Unit	Temperature (K)	Reference(s)
Liquid Phase				
Standard Molar Entropy (S°_{liquid})	283.43	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15	[2]
273.84	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15	[2]	
Constant Pressure Heat Capacity ($C_{p,\text{liquid}}$)	178.59	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	300	[2]
175.52	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	298.15	[2]	
Phase Transitions				
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	34.8 ± 0.4	$\text{kJ}\cdot\text{mol}^{-1}$	-	

Gas Phase Thermochemical Properties

There is a notable lack of publicly available experimental or theoretically calculated data for the gas-phase thermochemical properties of symmetrical tetrachlorodifluoroethane. Specifically, the standard enthalpy of formation ($\Delta_f H^\circ_{\text{gas}}$), standard molar entropy (S°_{gas}), and ideal gas heat capacity ($C_{p,\text{gas}}$) have not been found in the surveyed literature.

For comparison, the asymmetrical isomer, 1,1,1,2-tetrachloro-2,2-difluoroethane (CFC-112a), has a reported standard Gibbs free energy of formation of $-465.70 \text{ kJ}\cdot\text{mol}^{-1}$. [3]

Recommendation for Future Work: Given the absence of experimental data, it is recommended that quantum chemical calculations be performed to estimate the gas-phase thermochemical properties of symmetrical tetrachlorodifluoroethane. Methods such as Gaussian-n (G3, G4) or

complete basis set (CBS) methodologies have been shown to provide accurate thermochemical data for a wide range of organic compounds.

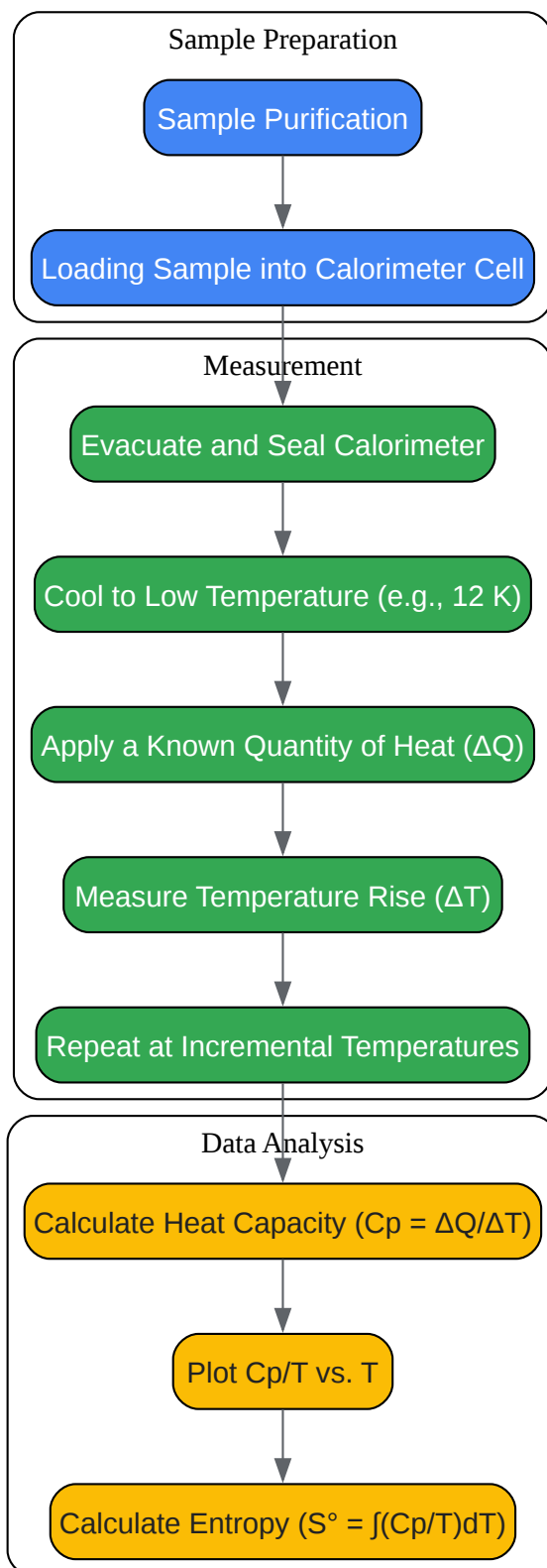
Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric techniques. The following sections detail the general experimental methodologies for adiabatic and bomb calorimetry.

Adiabatic Calorimetry for Heat Capacity and Entropy Measurement

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature.^{[4][5]} By ensuring no heat is exchanged between the calorimeter and its surroundings, the heat capacity can be determined with high accuracy. The standard molar entropy can then be calculated from the heat capacity data.

Experimental Workflow:



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Caption: Workflow for Adiabatic Calorimetry.

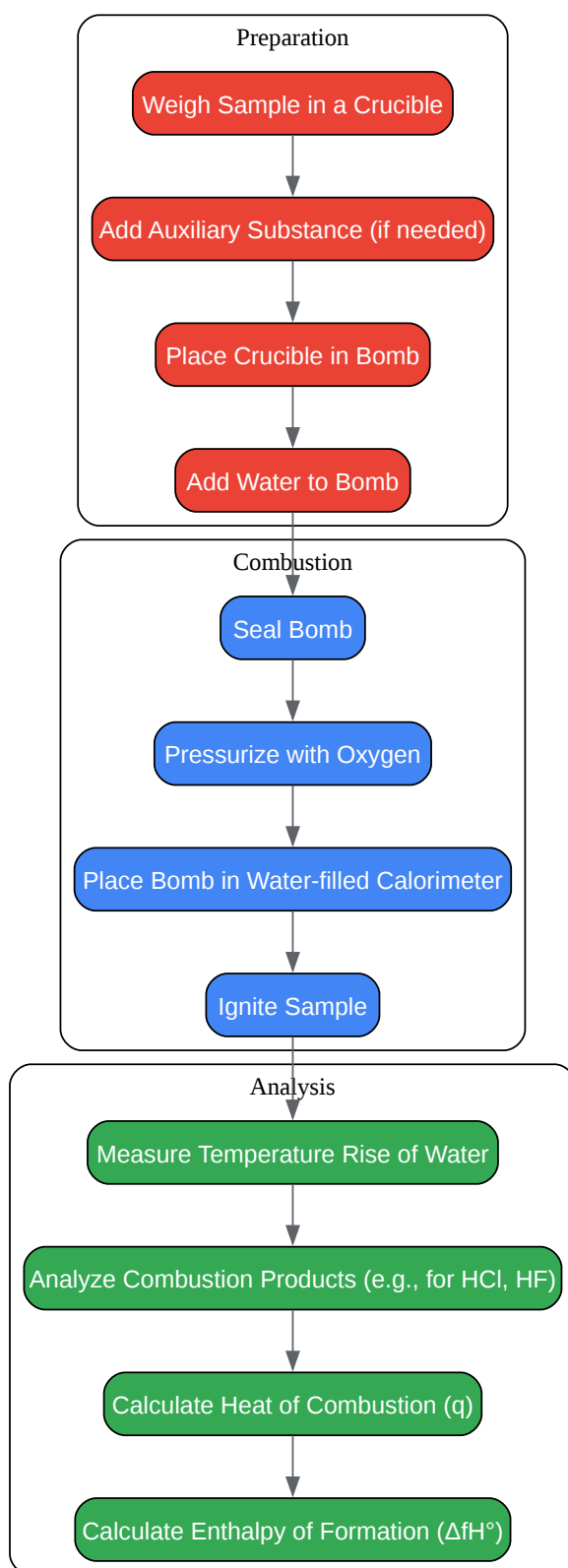
Methodology Details:

- **Sample Preparation:** A highly purified sample of symmetrical tetrachlorodifluoroethane is loaded into a calorimeter cell.
- **Calorimeter Setup:** The cell is placed within an adiabatic shield in a cryostat. The system is evacuated to minimize heat exchange by convection.
- **Measurement:** The sample is cooled to a low starting temperature (e.g., 12 K). A known amount of electrical energy (a heat pulse) is supplied to the sample, and the resulting temperature increase is precisely measured. This process is repeated at small temperature increments up to the desired final temperature.
- **Data Analysis:** The heat capacity at each temperature is calculated from the energy input and the temperature rise. The standard entropy is then determined by integrating the heat capacity data (as C_p/T) from 0 K to the desired temperature.

Bomb Calorimetry for Enthalpy of Formation Measurement

While no experimental enthalpy of formation data was found for symmetrical tetrachlorodifluoroethane, bomb calorimetry is the standard method for determining the enthalpy of combustion of organic compounds, from which the enthalpy of formation can be derived. For halogenated compounds, special considerations are necessary.

Experimental Workflow:



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Caption: Workflow for Bomb Calorimetry.

Methodology Details:

- **Preparation:** A precisely weighed sample of the compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".^[6] A small amount of water is added to the bomb to dissolve the acid products (HCl and HF) formed from the combustion of the halogenated compound.
- **Combustion:** The bomb is sealed and pressurized with pure oxygen to about 30 atm.^[6] It is then submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically.
- **Measurement:** The temperature of the water is measured before and after combustion. The maximum temperature rise is used to calculate the heat released.
- **Analysis:** The contents of the bomb are analyzed to determine the completeness of combustion and to quantify the amounts of acids formed. Corrections are made for the heat of formation of these acids and the heat of combustion of the ignition wire.
- **Calculation:** The standard enthalpy of combustion is calculated from the corrected heat released. The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF).

Conclusion

This technical guide has summarized the available thermochemical data for symmetrical tetrachlorodifluoroethane. While data for the condensed phases are available, there is a significant lack of information for the gas phase. The experimental protocols for the primary techniques used in obtaining such data have been outlined. For a complete thermochemical profile of this compound, further research, particularly computational studies to determine the gas-phase properties, is highly recommended.

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